(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of piperazine with other organic moieties . For instance, the synthesis of a related compound, 1-(4-Chlorophenyl)cyclopropylmethanone, was achieved by the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Scientific Research Applications
Antipsychotic Agent Synthesis and Receptor Affinity
Researchers have synthesized and investigated a series of (piperazin-1-yl-phenyl)-arylsulfonamides, including compounds similar to "(4-(Cyclopropylsulfonyl)piperazin-1-yl)(naphthalen-1-yl)methanone," for their high affinities towards 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit potential as atypical antipsychotic agents due to their selective receptor activity and considerable antagonistic activity in receptor functional assays (Park et al., 2010).
Anticancer and Antituberculosis Activity
A study on derivates of "this compound" revealed significant anticancer and antituberculosis activities. These compounds were synthesized and screened against human breast cancer cell lines and Mycobacterium tuberculosis, demonstrating their potential therapeutic applications (Mallikarjuna et al., 2014).
Antiestrogenic Activity
The antiestrogenic activity of dihydronaphthalene compounds, structurally related to "this compound," has been explored. These compounds have demonstrated potent antiestrogenic effects in animal models, indicating their potential for therapeutic use in estrogen receptor-positive cancers (Jones et al., 1979).
Serotonin Receptor Ligands
Research into 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-one derivatives, including piperazinyl derivatives, has shown high binding affinities for the 5-HT(6) serotonin receptor. These findings support the potential of these compounds in developing treatments for disorders associated with serotonin receptor dysfunctions (Park et al., 2011).
Oxytocin Receptor Antagonism
A detailed method for determining a non-peptide oxytocin receptor antagonist in human plasma, highlighting the advanced analytical techniques used to study the pharmacokinetics and dynamics of similar compounds (Kline et al., 1999).
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activity, such as its effects on various cellular transporters . Additionally, further studies could explore its synthesis and structural properties, as well as potential applications in the development of new pharmaceuticals or therapeutic agents.
Mechanism of Action
Target of Action
Similar piperazine derivatives have been shown to exhibit anti-inflammatory effects .
Mode of Action
A related piperazine compound has been shown to reduce the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced the paw licking time of animals in the second phase of the formalin test . This suggests that the compound may interact with its targets to modulate pain perception.
Biochemical Pathways
The related compound was found to reduce oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may affect inflammatory pathways.
Result of Action
The related compound was found to reduce the levels of pro-inflammatory cytokines il-1β and tnf-α . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular level.
Properties
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)19-10-12-20(13-11-19)24(22,23)15-8-9-15/h1-7,15H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXMQAFZHIJEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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